

Historical Discovery and Initial Isolation

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Compound Focus: Cynaropicrin

CAS No.: 35730-78-0

Cat. No.: S524789

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The knowledge of artichoke's health benefits dates back to the 4th century B.C., but research into its chemical composition began in earnest in the first half of the 20th century [1]. The key milestones in its discovery are summarized below.

Date	Event	Key Researchers/Entity
Early 1950s	Isolation of cynarin from artichoke leaves.	-
1959/1960	First isolation of cynaropicrin from leaves of <i>Cynara scolymus</i> L. (artichoke) [2] [1].	Researchers at the Czechoslovak Academy of Sciences [1].
Subsequent Research	Identification as a chemotaxonomic marker of artichoke; accounts for ~80% of its bitter taste [2] [1].	-

The initial isolation of **cynaropicrin** was challenging. The first researchers encountered difficulties obtaining it in a crystalline form, a problem later attributed to its tendency to readily polymerize [1].

Chemical Profile and Properties

Cynaropicrin has a complex structure and specific physical properties that underpin its biological activity and potential as a drug candidate.

Property	Description
Chemical Name	Cynaropicrin
CAS Registry Number	35730-78-0 [3]
Molecular Formula	C ₁₉ H ₂₂ O ₆ [2] [3]
Molecular Weight	346.37 g/mol [3]
Chemical Structure	Sesquiterpene lactone of the guaianolide type with a 5-7-5 fused tricyclic skeleton, six stereocenters, and a γ -butyrolactone ring [2].
Key Pharmacophore	The γ -butyrolactone ring is crucial for its biological activities [2].
Solubility	Soluble in water, which is favorable for developing therapeutic injections [2] [1].
Rule of Five	No violations, indicating it has good drug-like properties [2] [1].

The γ -butyrolactone ring contains an α,β -unsaturated carbonyl group, which allows **cynaropicrin** to act as a Michael acceptor. This enables it to react with thiol groups in proteins and biological molecules like glutathione, a key mechanism behind many of its effects [2] [1] [4].

Key Biological Activities and Mechanisms

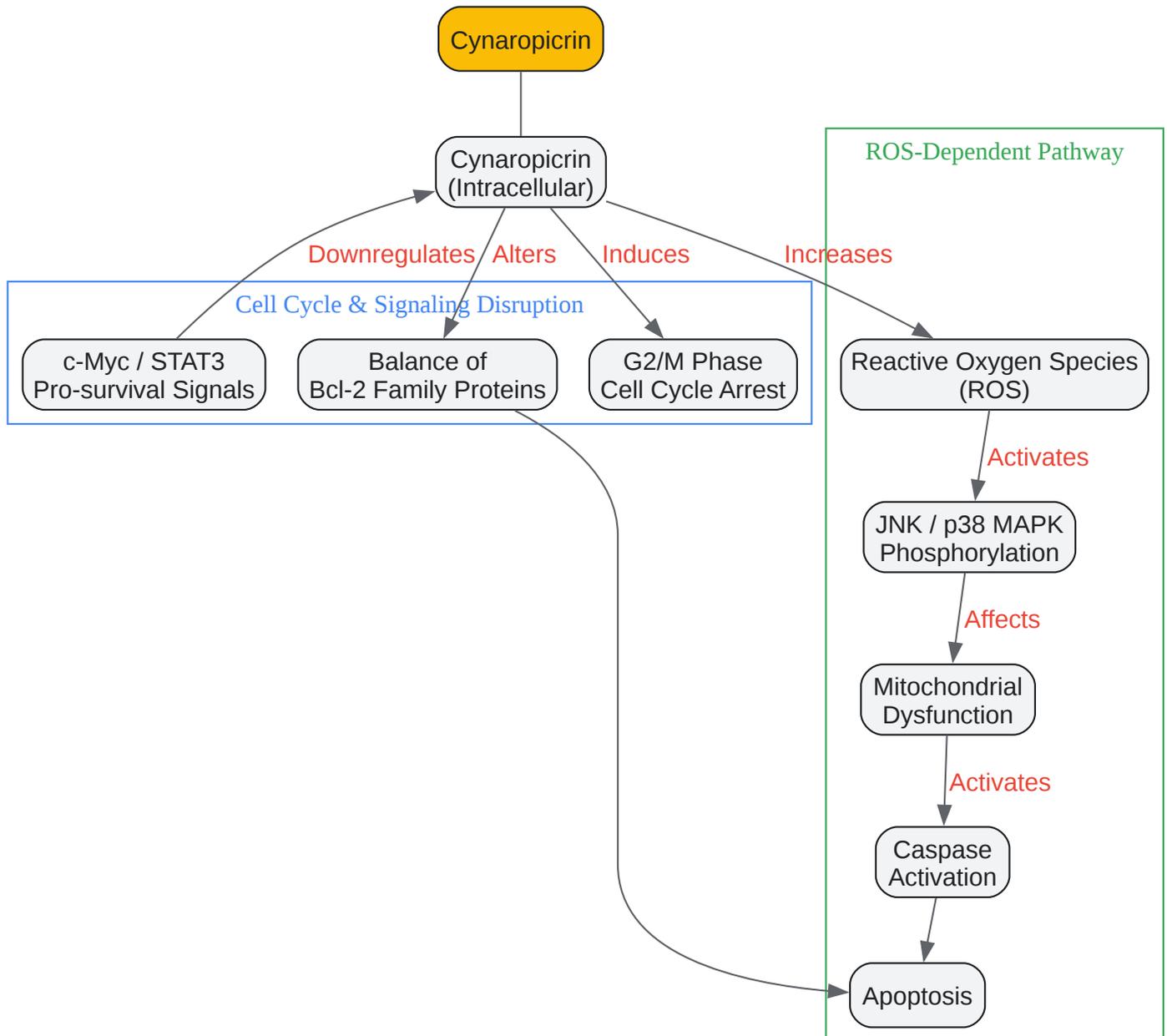
Cynaropicrin exhibits a wide range of pharmacological properties. Its most promising activities and the underlying molecular mechanisms are detailed below.

Biological Activity	Proposed Mechanism of Action	Experimental Evidence (Selected)
Anti-Hepatitis C Virus (HCV)	Acts as a pan-genotypic cell-entry inhibitor, blocking both cell-free	In vitro studies showed activity against HCV genotypes 1a, 1b, 2b, 3a, 4a, 5a, 6a, and 7a,

Biological Activity	Proposed Mechanism of Action	Experimental Evidence (Selected)
	virus diffusion and direct cell-cell transmission [2].	with EC ₅₀ values in the low micromolar range (average 0.8 μM) [2] [1].

| **Anti-Tumor & Cytotoxic** | Induces apoptosis through multiple pathways: ROS generation, JNK/p38 MAPK activation, cell cycle arrest (G2/M phase), caspase activation, and modulation of Bcl-2 family proteins [5]. It also inhibits pro-survival pathways like c-Myc, STAT3, AKT, and ERK1/2 [6] [4]. | • Induced apoptosis in oxaliplatin-resistant colorectal cancer (CRC) HCT116 cells [5]. • Cytotoxicity against multiple myeloma (MM) cell lines (e.g., IC₅₀ of 1.8 μM for AMO1 cells) [6]. • Inhibited tumor growth in T-ALL xenograft zebrafish models [6]. | | **Anti-Inflammatory** | Suppresses the key pro-inflammatory NF-κB pathway and inhibits production of inflammatory mediators like TNF-α and nitric oxide [2]. | Inhibited TNF-α release from lipopolysaccharide-stimulated murine macrophage RAW264.7 cells (IC₅₀ = 8.24 μM) [2] [3]. | | **Anti-Hyperlipidemic** | Suppresses serum triglyceride elevation, potentially through the inhibition of gastric emptying [2] [1]. | Showed potent activity in olive oil-loaded mice; the exo-methylene moiety in the lactone ring is essential for this effect [2]. | | **Antibacterial & Anti-Parasitic** | Irreversibly inhibits the bacterial enzyme MurA via Michael addition, stopping peptidoglycan biosynthesis [1]. Lowers intracellular glutathione in parasites, leading to apoptosis [2] [1]. | Demonstrated in vivo activity against *Trypanosoma brucei* [2] [3]. |

Here is a visual summary of the multi-targeted anticancer mechanisms of **cynaropicrin**, particularly its role in inducing apoptosis:



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Figure 1: Simplified overview of key anticancer mechanisms of **Cynaropicrin**, highlighting the induction of apoptosis through ROS generation and disruption of pro-survival signals.

Detailed Experimental Protocol: Anti-Cancer Activity in CRC

The following methodology is based on a 2025 study investigating **cynaropicrin**'s effect on oxaliplatin-resistant colorectal cancer (CRC) cells [5]. This protocol provides a clear example of how to evaluate its efficacy in vitro.

1. Cell Culture and Treatment

- **Cell Lines:** Use HCT116 human colorectal cancer cells and their oxaliplatin-resistant isogenic strain (HCT116-OxR). Include a normal human cell line like HEKa (human epidermal keratinocytes) as a control for general toxicity.
- **Culture Conditions:** Maintain HCT116 and HCT116-OxR cells in RPMI-1640 medium, and HEKa cells in DMEM. Supplement all media with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Incubate at 37°C in a 5% CO₂ atmosphere.
- **Treatment Compound: Cynaropicrin** (≥98% purity). Prepare a stock solution in DMSO and further dilute it in culture medium for treatments. The final DMSO concentration should be constant and non-cytotoxic across all groups (including vehicle control).
- **Dosage and Duration:** Treat cells with a dose range of **cynaropicrin** (e.g., 0, 0.1, 0.2, and 0.4 µg/mL) for 24 and 48 hours. For inhibitor studies, pre-treat cells for 3 hours with specific inhibitors before adding **cynaropicrin**.

2. Assessment of Cell Viability (MTT Assay)

- Seed cells in a 96-well plate (HCT116: 5×10³ cells/well; HCT116-OxR: 4×10³ cells/well; HEKa: 8×10³ cells/well) and allow to attach for 24 hours.
- After treatment with **cynaropicrin**, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours.
- Dissolve the resulting formazan crystals in DMSO and measure the optical density (OD) at 570 nm using a microplate reader.
- Calculate relative cell viability as a percentage of the vehicle control group. The half-maximal inhibitory concentration (IC₅₀) can be determined using non-linear regression analysis in software like GraphPad Prism.

3. Analysis of Apoptosis by Flow Cytometry

- After treatment, harvest the cells and resuspend them in a binding buffer.
- Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15-20 minutes in the dark.
- Analyze the stained cells using a flow cytometer. The populations can be quantified as follows:
 - **Viable cells:** Annexin V⁻/PI⁻
 - **Early apoptotic cells:** Annexin V⁺/PI⁻
 - **Late apoptotic/necrotic cells:** Annexin V⁺/PI⁺

4. Detection of Intracellular Reactive Oxygen Species (ROS)

- Following treatment, incubate cells with a cell-permeable ROS-sensitive fluorescent probe (e.g., CellROX Green Reagent) for 30 minutes at 37°C.
- Wash the cells to remove excess dye and analyze the fluorescence intensity immediately using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence signal indicates elevated levels of intracellular ROS.
- To confirm the role of ROS, pre-treat cells with an antioxidant like N-acetylcysteine (NAC, e.g., 4 mM) for 3 hours before adding **cynaropicrin**.

5. Western Blot Analysis

- Lyse treated cells using a RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk and incubate overnight at 4°C with specific primary antibodies (e.g., against p-JNK, JNK, p-p38, p38, Bax, Bcl-2, cleaved caspase-3, etc.).
- The next day, incubate the membrane with an appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescence detection system and an imaging instrument. Analyze the band intensities using image analysis software like ImageJ.

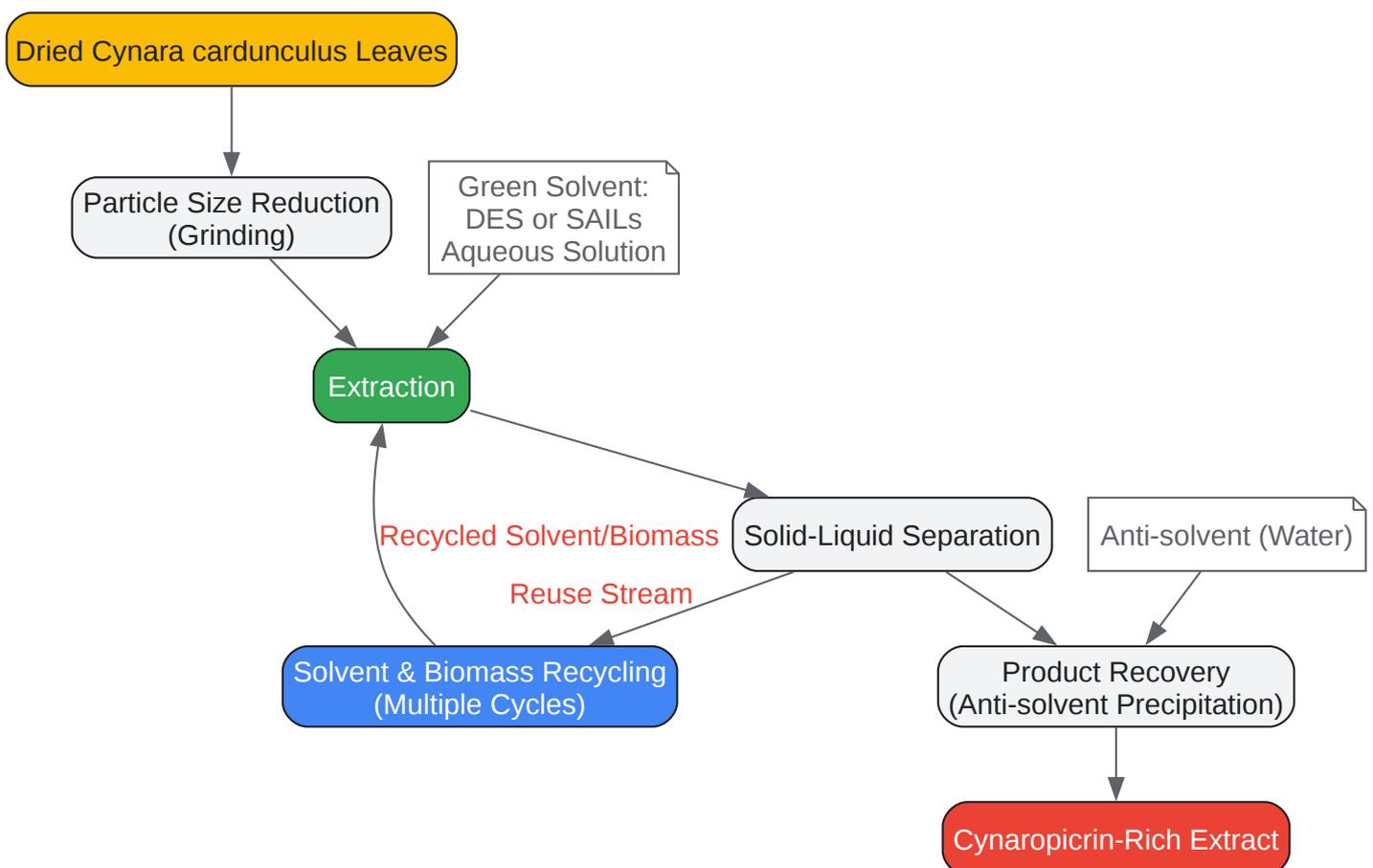
Modern Extraction and Recovery Processes

Traditional extraction methods are being replaced by more efficient and sustainable techniques. The table below compares two advanced methods using alternative solvents.

Method	Solvent System	Key Steps	Reported Yield	Key Advantages
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| **Deep Eutectic Solvents (DES)** [7] | Choline chloride-based DES with water (up to 70% water). | 1. Pulsed ultrasonic-assisted extraction. 2. Multiple extraction cycles reusing biomass/solvent. 3. Recovery of **cynaropicrin** by adding water (anti-solvent). | Up to **8.96 wt%** (reusing biomass). | Green, sustainable, reduced organic solvent use; high extraction efficiency; allows solvent and compound recovery. | | **Surface-Active Ionic Liquids (SAILs)** [8] | Aqueous solutions of cationic SAILs (e.g., 1-alkyl-3-methylimidazolium chloride). | 1. Optimized extraction with SAIL/water mixture. 2. Solvent and biomass recycling. 3. Compound recovery via anti-solvent precipitation. | Up to **6.47 wt%** (with recycling). | High performance; **65-73.6%** recovery of **cynaropicrin**; potential for scalable, sustainable processes. |

The experimental workflow for these green extraction techniques can be summarized as follows:



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